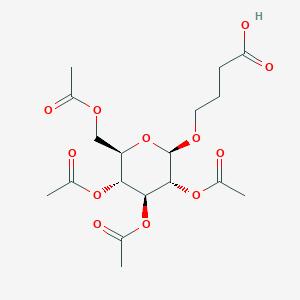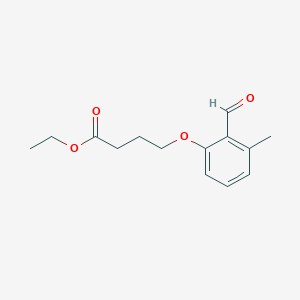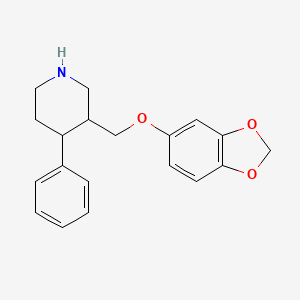
9-a-l-lyxofuranosyl-6-methyl-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-a-l-lyxofuranosyl-6-methyl-9h-purine is a complex organic compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by a purine base attached to a sugar moiety, which plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-a-l-lyxofuranosyl-6-methyl-9h-purine typically involves the following steps:
Formation of the Purine Base: The purine base, 6-methyl-9H-purine, is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3,4-diol, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
9-a-l-lyxofuranosyl-6-methyl-9h-purine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(formyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model nucleoside for studying the properties and reactivity of nucleic acids. It serves as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology
In biological research, 9-a-l-lyxofuranosyl-6-methyl-9h-purine is used to investigate the mechanisms of DNA and RNA replication, transcription, and repair. It is also employed in the study of enzyme-substrate interactions.
Medicine
This compound has potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents. It is also utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-a-l-lyxofuranosyl-6-methyl-9h-purine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different functional groups.
Guanosine: Another nucleoside with a purine base, differing in the position and type of substituents.
Inosine: A nucleoside with a hypoxanthine base, used in various biochemical applications.
Uniqueness
9-a-l-lyxofuranosyl-6-methyl-9h-purine is unique due to its specific stereochemistry and the presence of a methyl group on the purine base. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C11H14N4O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9+,11+/m0/s1 |
Clave InChI |
FIGBCBGMUIGJBD-YXYNTAJPSA-N |
SMILES isomérico |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@@H](O3)CO)O)O |
SMILES canónico |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyridin-5-amine,n,n-dipropyl-](/img/structure/B8513723.png)









